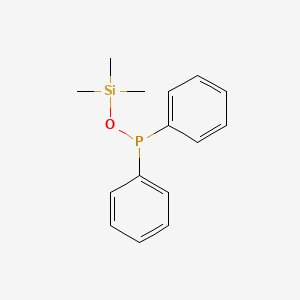
Phosphinous acid, diphenyl-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous acid, diphenyl-, trimethylsilyl ester is an organophosphorus compound with the molecular formula C15H19OPSi It is a derivative of phosphinous acid where the hydrogen atoms are replaced by diphenyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinous acid, diphenyl-, trimethylsilyl ester can be synthesized through the reaction of diphenylphosphine oxide with silylating agents such as hexamethyldisilazane, diethyl(trimethylsilyl)amine, or bis(trimethylsilyl)acetamide in the presence of a solvent like 1,4-dioxane at elevated temperatures (100-110°C) . This method provides a quick and high-yield preparation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available silylating reagents and controlled reaction conditions to ensure high purity and yield. The process typically requires careful monitoring of temperature and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinous acid, diphenyl-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphinous acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or alkylating agents are used.
Hydrolysis: Acidic or basic conditions, often involving hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphinous acid derivatives.
Hydrolysis: Phosphinous acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinous acid, diphenyl-, trimethylsilyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinous acid, diphenyl-, trimethylsilyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as enzyme inhibition in biological systems or catalysis in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinous acid, diphenyl-, methyl ester
- Phosphinous acid, diphenyl-, ethyl ester
- Phosphinous acid, diphenyl-, butyl ester
Uniqueness
Phosphinous acid, diphenyl-, trimethylsilyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its alkyl ester counterparts. This makes it a valuable compound in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
Eigenschaften
CAS-Nummer |
13683-01-7 |
|---|---|
Molekularformel |
C15H19OPSi |
Molekulargewicht |
274.37 g/mol |
IUPAC-Name |
diphenyl(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C15H19OPSi/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI-Schlüssel |
UXLKIYFTUSRNRC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



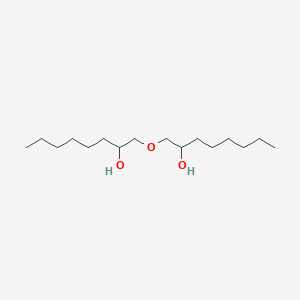
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
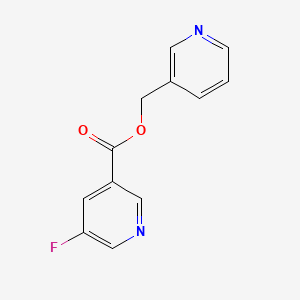
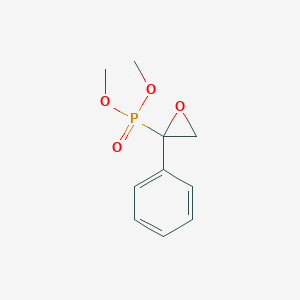
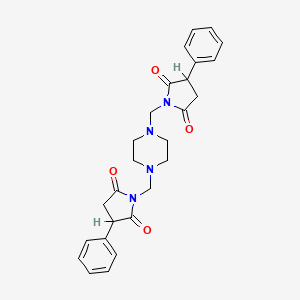


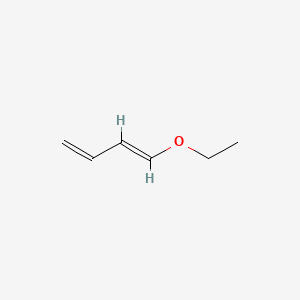

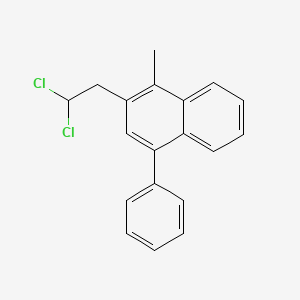
![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)
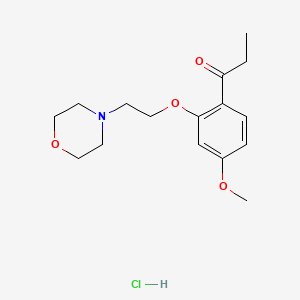
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
